molecular formula C12H21NO5 B2733622 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid CAS No. 2094125-23-0

4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid

Cat. No.: B2733622
CAS No.: 2094125-23-0
M. Wt: 259.302
InChI Key: VRLGNHPBGOFMQT-UHFFFAOYSA-N
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Description

This compound is a bicyclic oxane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl substituent at the 2-position of the oxane ring. Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 265.30 g/mol (exact mass may vary based on stereochemistry). The Boc group serves as a temporary protecting group for amines, enabling selective deprotection during synthetic workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-6-17-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLGNHPBGOFMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid typically involves the protection of an amino group with a Boc group, followed by the introduction of the oxane and carboxylic acid functionalities. Standard reagents and conditions include Boc anhydride in the presence of a base like triethylamine, and the subsequent functionalization of the oxane ring.

Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic strategies but with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at specific sites, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can target the oxane ring, modifying its chemical structure.

  • Substitution: Substitution reactions involve replacing one functional group with another, often under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

  • Reduction: Common reducing agents include lithium aluminium hydride or sodium borohydride.

  • Substitution: Reagents such as hydrochloric acid or sodium hydroxide are used, depending on the desired product.

Major Products: The major products from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Structural Overview

The compound has a molecular formula of C10H17N2O5C_{10}H_{17}N_{2}O_{5} and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. Its structure allows for versatility in synthetic applications, particularly in the development of bioactive molecules.

Synthesis and Characterization

Synthesis Techniques:

  • The compound can be synthesized through various methods, including:
    • Boc Protection : The introduction of the Boc group to amines enhances stability and solubility.
    • Carboxylation Reactions : The carboxylic acid group facilitates further functionalization.

Characterization Methods:

  • Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry Applications

4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its applications include:

  • Development of Amino Acid Analogues : The compound can be modified to create amino acid derivatives that exhibit enhanced biological activity.
  • Protein Kinase Inhibitors : Research indicates that derivatives of this compound may serve as inhibitors for protein kinases, which are crucial targets in cancer therapy .

Organic Synthesis Applications

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of complex heterocycles:

  • Heterocyclic Compounds : It can be transformed into various heterocycles, which are essential in drug development due to their biological properties .
  • Building Blocks for Peptide Synthesis : Its structure allows it to act as a building block for peptide synthesis, which is vital in creating therapeutic peptides.

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the use of this compound in synthesizing novel pyrazole derivatives. The reaction conditions were optimized to yield high purity products, showcasing its utility in generating biologically active compounds .

Case Study 2: Development of Anticancer Agents

Research highlighted the modification of this compound to develop potent anticancer agents targeting specific cellular pathways. The efficacy of these agents was evaluated through in vitro assays, demonstrating significant activity against cancer cell lines .

Data Tables

Application AreaDescriptionExample Compounds
Medicinal ChemistryPrecursor for amino acid analoguesProtein kinase inhibitors
Organic SynthesisIntermediate for heterocyclic compoundsPyrazole derivatives
Peptide SynthesisBuilding block for therapeutic peptidesModified peptide sequences

Mechanism of Action

The mechanism by which 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid exerts its effects involves its ability to undergo various chemical transformations. These transformations are mediated by the molecular targets and pathways that interact with its functional groups, influencing its reactivity and stability. Key molecular targets include enzymes and receptors that recognize the Boc group and carboxylic acid functionality, triggering specific biochemical responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous bicyclic carbamates and oxane derivatives.

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid C₁₂H₂₁NO₅ ~265.30 Not explicitly provided Oxane ring, Boc-protected amino, 2-methyl substituent
4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid C₁₃H₂₃NO₅ ~279.33 1404840-07-8 Oxane ring, Boc-protected amino, 2,2-dimethyl substituents
methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate C₁₅H₂₃NO₄ 281.35 1201186-85-7 Bicyclo[2.2.1]heptane core, ester moiety
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid C₁₁H₁₉NO₅ 253.28 1932078-60-8 Oxolane (tetrahydrofuran) ring, stereospecific (2S,4R) configuration

Key Comparative Insights

Ring Structure and Conformational Rigidity: The oxane ring (six-membered) in the target compound offers greater conformational flexibility compared to the bicyclo[2.2.1]heptane system , which is rigid and may limit rotational freedom.

Substituent Effects :

  • The 2-methyl group in the target compound introduces steric hindrance that may slow enzymatic degradation compared to the 2,2-dimethyl variant , which provides enhanced steric shielding but could reduce synthetic accessibility.
  • The bicyclo[2.2.1]heptane derivative lacks a carboxylic acid group, instead featuring a methyl ester, which alters its polarity and reactivity in coupling reactions.

Research Findings and Functional Implications

  • Solubility : The oxane ring’s larger size may improve aqueous solubility compared to bicyclic systems , though this is counterbalanced by the hydrophobic Boc group.
  • Reactivity : The carboxylic acid moiety in the target compound enables direct conjugation to amines, contrasting with ester-containing analogs requiring hydrolysis .
  • Biological Performance : Methyl-substituted oxanes are reported to enhance binding affinity in protease inhibitors by modulating lipophilicity and target engagement .

Stability and Handling Considerations

  • The Boc group in the target compound is stable under neutral and basic conditions but cleaved by acids (e.g., TFA), aligning with standard Boc deprotection protocols .
  • Storage recommendations for similar compounds typically suggest refrigeration (2–8°C) under inert gas to prevent hydrolysis or oxidation .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid, commonly referred to as Boc-protected amino acid, is a compound of significant interest in both synthetic organic chemistry and biological research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, allows for versatile applications in drug development and biochemical studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO5C_{12}H_{21}NO_5, with a molecular weight of approximately 243.30 g/mol. The compound's structure includes:

  • A Boc group, which provides stability and protects the amino functionality.
  • A carboxylic acid group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in metabolic pathways. The Boc group can influence the compound's reactivity, allowing it to undergo transformations that are critical for its biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can be beneficial in therapeutic contexts.
  • Metabolic Pathway Modulation : It can modulate pathways related to amino acid metabolism, potentially influencing cellular functions.

Biological Applications

Research has highlighted several areas where this compound shows promise:

  • Pharmaceutical Development :
    • As a building block for synthesizing more complex molecules.
    • Potential use in developing drugs targeting metabolic disorders.
  • Biochemical Studies :
    • Used to study enzyme interactions and metabolic pathways.
    • Investigated for its role in modulating cellular responses to various stimuli.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential effects:

  • Study on Neuroprotection : Research indicated that derivatives of Boc-protected amino acids could exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
  • Inhibition of Amyloid Aggregation : Similar compounds have demonstrated the ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology . This suggests potential therapeutic applications for this compound in neurodegenerative diseases.

Comparison with Similar Compounds

A comparative analysis of this compound with other Boc-protected amino acids reveals distinct differences in stability and reactivity:

Compound NameMolecular FormulaKey Features
4-{[(Methoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acidC_{12}H_{21}NO_4Less sterically hindered; different solubility
4-{[(Ethoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acidC_{12}H_{21}NO_5Similar structure; varied reactivity

Q & A

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 1.2–7.4) at 37°C. For analogs like 4-(FMOC-amino)-1-methyl-1H-imidazole-2-carboxylic acid, HPLC-MS identified hydrolysis of the Boc group as the primary degradation pathway . Use Arrhenius plots to predict shelf-life .

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